8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine
Description
8-(Thiazol-2-yl)-8-azabicyclo[321]octan-3-amine is a complex organic compound that features a bicyclic structure with a thiazole ring Thiazoles are known for their aromatic five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Properties
IUPAC Name |
8-(1,3-thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c11-7-5-8-1-2-9(6-7)13(8)10-12-3-4-14-10/h3-4,7-9H,1-2,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHHPRCQVPNULN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=NC=CS3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors. The bicyclic structure can be synthesized via gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method ensures the formation of enantiomerically pure compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled reaction environments is crucial to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The bicyclic structure also contributes to its stability and ability to interact with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Bicyclo[3.2.1]octane derivatives: Compounds such as 8-oxabicyclo[3.2.1]octane have similar bicyclic structures and are used in various chemical syntheses.
Uniqueness
8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine is unique due to its combination of a thiazole ring and a bicyclic structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and industrial applications.
Biological Activity
8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, including antibacterial properties, cytotoxic effects, and mechanisms of action.
Chemical Structure
The compound features a bicyclic structure that is characteristic of various biologically active molecules. Its thiazole moiety contributes to its interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to this compound, particularly against Gram-positive and Gram-negative bacteria.
The compound has been shown to act as a dual inhibitor of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription, making them prime targets for antibiotic development.
Efficacy Data
In vitro studies have demonstrated low minimum inhibitory concentrations (MICs) against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Enterococcus faecalis | <0.03125 |
| Enterococcus faecium | <0.03125 |
| Staphylococcus aureus (MDR) | 0.25 |
| Acinetobacter baumannii | 1 |
| Klebsiella pneumoniae | 4 |
These results suggest that the compound exhibits broad-spectrum antibacterial activity, which is crucial in the face of rising antibiotic resistance .
Cytotoxicity and Anticancer Activity
Research into the cytotoxic effects of this compound has revealed selective toxicity towards cancer cells compared to normal cells.
Case Studies
A study focusing on related azabicyclo compounds demonstrated their ability to preferentially target tumor cells, leading to significant reductions in cell viability in various cancer cell lines:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 10 | HeLa (cervical cancer) |
| Compound B | 5 | MCF-7 (breast cancer) |
| Compound C | 15 | A549 (lung cancer) |
The selectivity observed in these studies indicates potential for therapeutic applications in oncology .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its safety and efficacy in clinical settings.
Absorption and Distribution
Preliminary data suggest that the compound possesses favorable solubility and plasma protein binding characteristics, which are vital for effective drug delivery.
Toxicological Profile
In vivo studies have indicated minimal toxicity at therapeutic doses, supporting its potential use as a safe therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
